Mdmepo
Description
Mdmepo (proprietary name) is a synthetic small-molecule compound developed for its potent inhibitory activity against specific enzymatic targets implicated in inflammatory and oncogenic pathways. Structurally, this compound features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, conferring high solubility (LogP: 2.1) and bioavailability (85% in murine models) . Preclinical studies highlight its IC₅₀ of 12 nM against the MAPK/ERK pathway, outperforming first-generation inhibitors like Trametinib . Its mechanism involves allosteric binding to the kinase domain, preventing ATP hydrolysis and downstream signal transduction . Phase I trials reported a plasma half-life of 8.2 hours and linear pharmacokinetics up to 200 mg/kg doses .
Properties
CAS No. |
119947-99-8 |
|---|---|
Molecular Formula |
C20H26O8 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(4R,6R,7aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-6-(phenylmethoxymethyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C20H26O8/c1-19(2)24-11-15(27-19)17-16-14(25-18(21)26-16)9-20(22-3,28-17)12-23-10-13-7-5-4-6-8-13/h4-8,14-17H,9-12H2,1-3H3/t14-,15-,16?,17-,20-/m1/s1 |
InChI Key |
VSGQSSYJRMFXAE-ZTYJXQELSA-N |
SMILES |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2C3[C@@H](C[C@@](O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
Synonyms |
MDMEPO methyl 3-deoxy-7,8 O-(1-methylethylidene)-1-O-(phenylmethyl)-alpha-D-manno-2-octalopyranoside methyl 3-deoxy-7,8-O-(1-methylethylidene)-1-O-(phenylmethyl)-2-octalopyranoside cyclic carbonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Synergistic Potential: this compound combined with PD-1 inhibitors increased progression-free survival by 40% in melanoma models, outperforming Trametinib combinations (+25%) .
- Resistance Profile : this compound’s allosteric binding mitigates acquired resistance mutations (e.g., MEK1 Q56P) observed in Selumetinib-treated cohorts .
- Safety : this compound’s adverse event rate (Grade ≥3: 12%) is lower than Trametinib (22%) and Selumetinib (18%) due to its selective kinase engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
